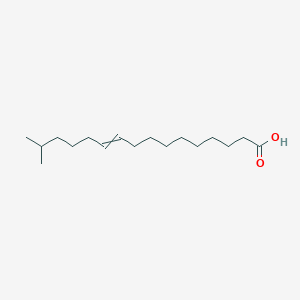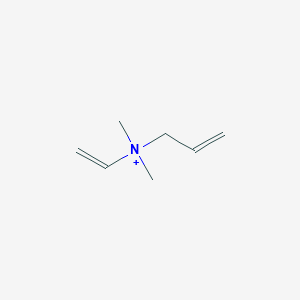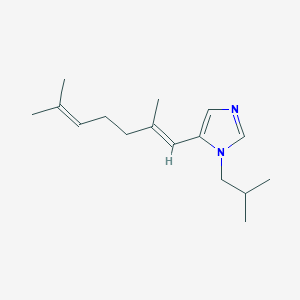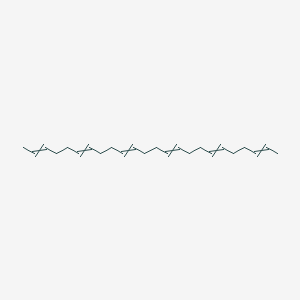![molecular formula C6H4O3 B14311283 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one CAS No. 113567-94-5](/img/structure/B14311283.png)
1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioxaspiro[25]octa-4,7-dien-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a dioxane ring and a cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one typically involves the use of para-quinone methides as key intermediates. An efficient one-pot approach has been developed, which proceeds smoothly under mild conditions without the use of metals . The reaction involves 1,6-conjugate addition induced dearomatization of para-quinone methides, resulting in high yields and the formation of consecutive quaternary centers .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above provides a scalable and efficient route that could be adapted for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Substitution reactions can occur at different positions on the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spirocyclic epoxides, while reduction can yield spirocyclic alcohols.
Aplicaciones Científicas De Investigación
1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex molecules.
Medicine: Due to its antitumor properties, it is being explored for potential therapeutic applications.
Industry: The unique structural features of the compound make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one exerts its effects involves the alkylation of DNA, which can lead to the inhibition of DNA replication and transcription . This mechanism is particularly relevant in its antitumor activity, where the compound targets rapidly dividing cancer cells.
Comparación Con Compuestos Similares
1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one can be compared with other spirocyclic compounds such as:
Spiro[2.5]octa-4,7-dien-6-one: Similar in structure but lacks the dioxane ring.
1-Oxaspiro[2.5]octa-4,7-dien-6-one: Contains an oxaspiro linkage instead of a dioxaspiro linkage.
The uniqueness of this compound lies in its dioxane ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
113567-94-5 |
|---|---|
Fórmula molecular |
C6H4O3 |
Peso molecular |
124.09 g/mol |
Nombre IUPAC |
1,2-dioxaspiro[2.5]octa-4,7-dien-6-one |
InChI |
InChI=1S/C6H4O3/c7-5-1-3-6(4-2-5)8-9-6/h1-4H |
Clave InChI |
YOECOMWCIJCEFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2(C=CC1=O)OO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


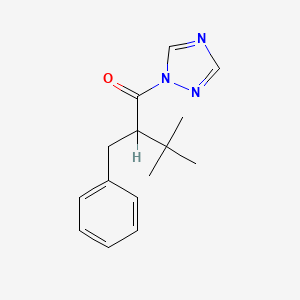
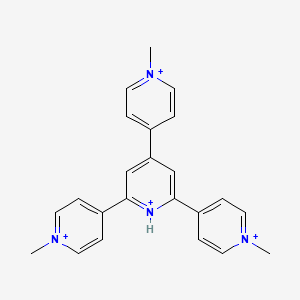
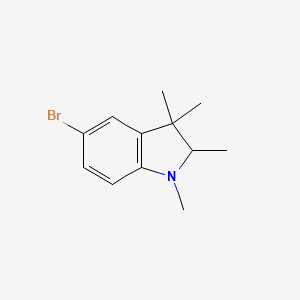
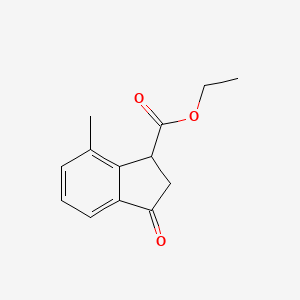
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
